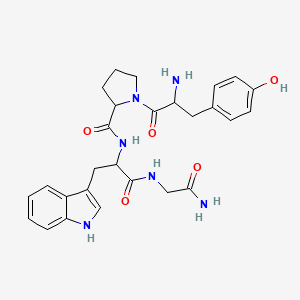
huperzine-B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Huperzine B is an alkaloid derived from the plant Huperzia serrata. It is known for its potential therapeutic effects, particularly as an acetylcholinesterase inhibitor, which makes it a candidate for treating neurodegenerative diseases such as Alzheimer’s disease .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Huperzine B can be synthesized through various chemical routes. One method involves the use of a chiral acid to form a chiral acid salt, followed by recrystallization from an organic solvent and basification with an alkali to obtain optically pure huperzine B . Another approach involves the preparation of ethosomes using the ethanol injection method, which optimizes the transdermal delivery of huperzine B .
Industrial Production Methods: Industrial production of huperzine B often involves the extraction from Huperzia serrata. The plant material is processed to isolate the alkaloid, which is then purified for use in pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions: Huperzine B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its therapeutic properties.
Common Reagents and Conditions: Common reagents used in the reactions involving huperzine B include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed: The major products formed from the reactions of huperzine B include various derivatives that exhibit enhanced acetylcholinesterase inhibitory activity. These derivatives are often tested for their potential use in treating Alzheimer’s disease and other neurodegenerative conditions .
Applications De Recherche Scientifique
Huperzine B has a wide range of scientific research applications. In chemistry, it is studied for its unique chemical structure and reactivity. In biology, it is investigated for its neuroprotective effects and potential to enhance cognitive function. In medicine, huperzine B is being explored as a treatment for Alzheimer’s disease due to its ability to inhibit acetylcholinesterase and protect neuronal cells from oxidative stress and apoptosis . Additionally, huperzine B is used in the pharmaceutical industry to develop new drugs targeting neurodegenerative diseases .
Mécanisme D'action
Huperzine B exerts its effects primarily by inhibiting the enzyme acetylcholinesterase. This inhibition leads to increased levels of acetylcholine in the brain, which is crucial for memory and cognitive function. The compound also interacts with other molecular targets, including NMDA receptors, to provide neuroprotective effects . The pathways involved in its mechanism of action include the regulation of acetylcholine levels and protection against oxidative stress and mitochondrial dysfunction .
Comparaison Avec Des Composés Similaires
Huperzine B is often compared with other acetylcholinesterase inhibitors such as galantamine and donepezil. While all these compounds share the ability to inhibit acetylcholinesterase, huperzine B is unique due to its natural origin and additional neuroprotective properties . Similar compounds include huperzine A, which is also derived from Huperzia serrata and has similar therapeutic effects . Other related compounds are various lycopodium alkaloids, which have been studied for their acetylcholinesterase inhibitory activity .
Conclusion
Huperzine B is a promising compound with significant potential in treating neurodegenerative diseases. Its unique chemical structure, diverse reactivity, and wide range of applications in scientific research make it a valuable subject of study. Continued research on huperzine B and its derivatives may lead to the development of new and effective treatments for conditions like Alzheimer’s disease.
Propriétés
Formule moléculaire |
C16H20N2O |
|---|---|
Poids moléculaire |
256.34 g/mol |
Nom IUPAC |
(1S,9S,10R)-16-methyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,16-trien-5-one |
InChI |
InChI=1S/C16H20N2O/c1-10-7-11-8-14-13(4-5-15(19)18-14)16(9-10)12(11)3-2-6-17-16/h4-5,7,11-12,17H,2-3,6,8-9H2,1H3,(H,18,19)/t11-,12-,16+/m1/s1 |
Clé InChI |
YYWGABLTRMRUIT-HSMVNMDESA-N |
SMILES isomérique |
CC1=C[C@@H]2CC3=C(C=CC(=O)N3)[C@]4(C1)[C@@H]2CCCN4 |
SMILES canonique |
CC1=CC2CC3=C(C=CC(=O)N3)C4(C1)C2CCCN4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



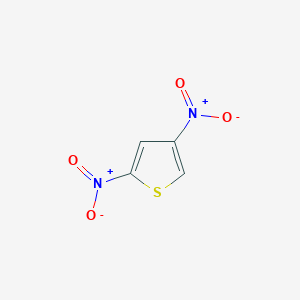

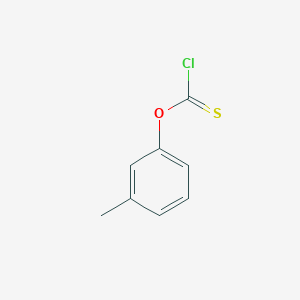
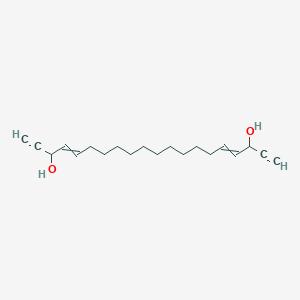
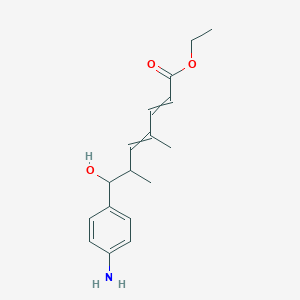
![4-[2-hydroxy-2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one](/img/structure/B13400009.png)

![4-[6-(3,5-Dimethylisoxazol-4-yl)-1-[1-(2-pyridyl)ethyl]pyrrolo[3,2-b]pyridin-3-yl]benzoic acid](/img/structure/B13400020.png)
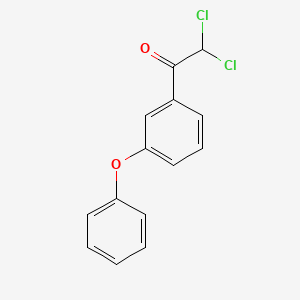
![2-[5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]acetic acid](/img/structure/B13400035.png)

![6-Chloro-4-hydroxy-2-methyl-1,1-dioxo-2,5-dihydro-1H-1l6-cyclopenta[e][1,2]thiazine-3-carboxylic acid pyridin-2-ylamide](/img/structure/B13400056.png)
